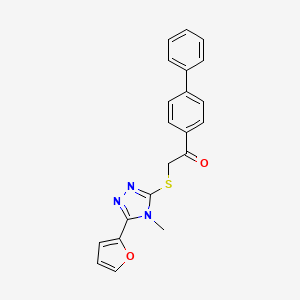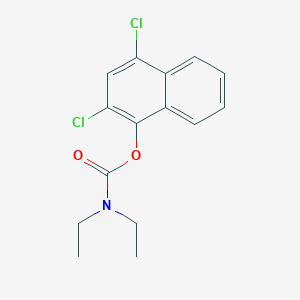![molecular formula C26H21Cl2N5O2 B15099009 2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15099009.png)
2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, dichlorophenyl, and methoxyphenyl groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrroloquinoxaline core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the dichlorophenyl group: This is achieved through a substitution reaction using 3,4-dichlorophenyl reagents.
Attachment of the methoxyphenyl group: This step involves the use of 4-methoxyphenyl ethylamine in a coupling reaction.
Final assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar compounds to 2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include:
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol: This compound also contains a dichlorophenyl group and has been studied for its dual inhibition of EGFR and HDAC.
2-((2,6-dichlorophenyl)amino)-N-(2-(4-methoxyphenyl)ethyl)acetamide: This compound shares structural similarities and is used in similar research applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C26H21Cl2N5O2 |
|---|---|
Peso molecular |
506.4 g/mol |
Nombre IUPAC |
2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H21Cl2N5O2/c1-35-17-9-6-15(7-10-17)12-13-30-26(34)22-23-25(32-21-5-3-2-4-20(21)31-23)33(24(22)29)16-8-11-18(27)19(28)14-16/h2-11,14H,12-13,29H2,1H3,(H,30,34) |
Clave InChI |
COTHLSLGAAISRL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=C(C=C5)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethoxy-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B15098936.png)
![N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15098940.png)


![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15098950.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylp henyl)acetamide](/img/structure/B15098956.png)
![3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropy ridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one](/img/structure/B15098963.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B15098968.png)
![(2Z)-6-(4-fluorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15098976.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B15098996.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15098997.png)


![(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15099022.png)
